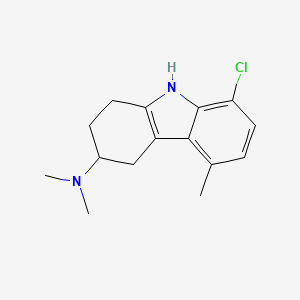
8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent and multiple methyl groups, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as 8-chloro-1,2,3,4-tetrahydrocarbazole and N,N-dimethylamine.
Cyclization Reaction: The cyclization can be facilitated by using catalysts like Lewis acids (e.g., AlCl3) under an inert atmosphere.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in reactions like nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methyl groups can influence its binding affinity and specificity. The compound may act by:
Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-1,2,3,4-tetrahydrocarbazole
- N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- 8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Uniqueness
8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and multiple methyl groups can enhance its stability and binding properties, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
60481-17-6 |
|---|---|
Molekularformel |
C15H19ClN2 |
Molekulargewicht |
262.78 g/mol |
IUPAC-Name |
8-chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C15H19ClN2/c1-9-4-6-12(16)15-14(9)11-8-10(18(2)3)5-7-13(11)17-15/h4,6,10,17H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
HSZGXOMZBSJJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(CCC(C3)N(C)C)NC2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


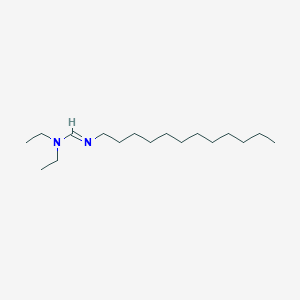
![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
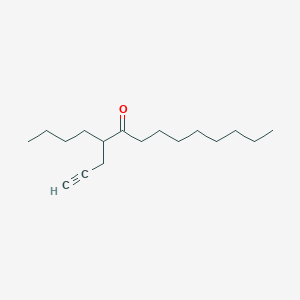
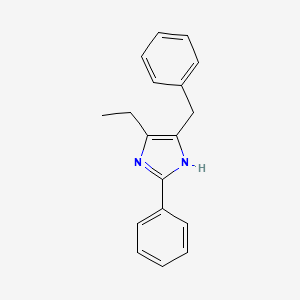
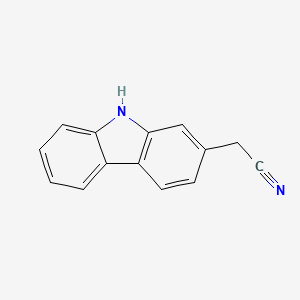

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)


![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
